(S)-(+)-Dimethindene maleate (S)-(+)-Dimethindene maleate Enantiomer that is a subtype-selective M2 muscarinic receptor antagonist (pKi values are 7.08, 7.78, 6.70 and 7.00 for M1, M2, M3 and M4 receptors respectively). Also H1 histamine receptor antagonist (pKi = 7.48).
Brand Name: Vulcanchem
CAS No.: 136152-65-3
VCID:
InChI: InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
SMILES: CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H28N2O4
Molecular Weight: 408.498

(S)-(+)-Dimethindene maleate

CAS No.: 136152-65-3

Inhibitors

VCID:

Molecular Formula: C24H28N2O4

Molecular Weight: 408.498

(S)-(+)-Dimethindene maleate - 136152-65-3

CAS No. 136152-65-3
Product Name (S)-(+)-Dimethindene maleate
Molecular Formula C24H28N2O4
Molecular Weight 408.498
IUPAC Name (Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine
Standard InChI InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Standard InChIKey SWECWXGUJQLXJF-HFNHQGOYSA-N
SMILES CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Description Enantiomer that is a subtype-selective M2 muscarinic receptor antagonist (pKi values are 7.08, 7.78, 6.70 and 7.00 for M1, M2, M3 and M4 receptors respectively). Also H1 histamine receptor antagonist (pKi = 7.48).
Synonyms N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate
PubChem Compound 56972160
Last Modified Nov 11 2021
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